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Compound of Interest

Compound Name: 2,6-Dimethoxybenzaldehyde

Cat. No.: B146518 Get Quote

A Comparative Spectroscopic Guide to
Dimethoxybenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of six

dimethoxybenzaldehyde isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxybenzaldehyde.

Understanding the distinct spectroscopic fingerprint of each isomer is crucial for unambiguous

identification, quality control, and structure-activity relationship studies in various scientific and

pharmaceutical applications. This document summarizes key quantitative data from Nuclear

Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass

Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary
The following tables present a comparative summary of the key spectroscopic data for the six

dimethoxybenzaldehyde isomers. These values have been compiled from various sources and

should be considered representative. For critical applications, it is recommended to acquire

data under standardized conditions.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
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Isomer Aldehyde-H (s) Aromatic-H (m) Methoxy-H (s)

2,3-

dimethoxybenzaldehy

de

~10.43
~7.41 (dd), ~7.15 (t),

~7.10 (dd)
~3.99, ~3.91

2,4-

dimethoxybenzaldehy

de

~10.28
~7.79 (d), ~6.53 (dd),

~6.44 (d)
~3.89, ~3.86

2,5-

dimethoxybenzaldehy

de

~10.45
~7.35 (d), ~7.10 (dd),

~6.95 (d)
~3.88, ~3.82

2,6-

dimethoxybenzaldehy

de

~10.55 ~7.35 (t), ~6.55 (d) ~3.90

3,4-

dimethoxybenzaldehy

de

~9.83
~7.42 (dd), ~7.40 (d),

~6.95 (d)
~3.95, ~3.94

3,5-

dimethoxybenzaldehy

de

~9.88 ~7.05 (d), ~6.75 (t) ~3.85

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
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Isomer C=O
Aromatic C-
O

Aromatic C-
CHO

Aromatic C-
H / C-C

Methoxy C

2,3-

dimethoxybe

nzaldehyde

~189.4
~152.7,

~148.3
~128.5

~124.1,

~118.4,

~116.8

~61.5, ~55.8

2,4-

dimethoxybe

nzaldehyde

~189.5
~165.0,

~161.8
~120.1

~130.1,

~105.8, ~98.3
~55.8, ~55.6

2,5-

dimethoxybe

nzaldehyde

~189.6
~154.0,

~153.8
~124.8

~124.4,

~113.8,

~113.5

~56.2, ~55.9

2,6-

dimethoxybe

nzaldehyde

~189.0
~161.5,

~160.0
~112.6

~136.4,

~120.5,

~104.1

~55.8

3,4-

dimethoxybe

nzaldehyde

~190.9
~154.2,

~149.6
~130.1

~126.9,

~110.8,

~109.8

~56.1, ~56.0

3,5-

dimethoxybe

nzaldehyde

~191.9 ~161.0 ~138.5
~107.9,

~107.3
~55.7

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
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Isomer C=O Stretch C-H (aldehyde)
C-O Stretch
(ether)

Aromatic C=C
Stretch

2,3-

dimethoxybenzal

dehyde

~1685 ~2840, ~2740 ~1270, ~1080 ~1580, ~1470

2,4-

dimethoxybenzal

dehyde

~1670 ~2845, ~2745 ~1275, ~1025 ~1605, ~1510

2,5-

dimethoxybenzal

dehyde

~1680 ~2835, ~2735 ~1280, ~1045 ~1585, ~1490

2,6-

dimethoxybenzal

dehyde

~1688 ~2850, ~2750 ~1285, ~1090 ~1580, ~1475

3,4-

dimethoxybenzal

dehyde

~1682 ~2850, ~2740 ~1270, ~1140 ~1590, ~1515

3,5-

dimethoxybenzal

dehyde

~1690 ~2830, ~2730 ~1290, ~1155 ~1595, ~1465

Table 4: Mass Spectrometry (MS) Data (m/z)

Isomer Molecular Ion (M⁺) Key Fragment Ions

2,3-dimethoxybenzaldehyde 166 165, 137, 109, 79[1]

2,4-dimethoxybenzaldehyde 166 165, 151, 123, 95[1]

2,5-dimethoxybenzaldehyde 166 165, 151, 121, 93

2,6-dimethoxybenzaldehyde 166 165, 135, 107, 79

3,4-dimethoxybenzaldehyde 166 165, 137, 109, 81[1]

3,5-dimethoxybenzaldehyde 166 165, 137, 107, 79
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Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (in Ethanol)

Isomer λmax (nm)

2,3-dimethoxybenzaldehyde ~258, ~315

2,4-dimethoxybenzaldehyde ~270, ~308

2,5-dimethoxybenzaldehyde ~255, ~328

2,6-dimethoxybenzaldehyde ~250, ~300

3,4-dimethoxybenzaldehyde ~278, ~308

3,5-dimethoxybenzaldehyde ~275, ~305

Experimental Workflow
The general workflow for the spectroscopic analysis of dimethoxybenzaldehyde isomers is

outlined below.
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Spectroscopic Analysis Workflow for Dimethoxybenzaldehyde Isomers

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation
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NMR Spectroscopy
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IR Spectroscopy UV-Vis Spectroscopy Mass Spectrometry

Process NMR Data
(FT, Phasing, Baseline Correction)

Process IR Data
(Background Correction)

Process UV-Vis Data
(Baseline Correction)

Process MS Data
(Peak Identification)

Comparative Analysis of Spectra

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of dimethoxybenzaldehyde isomers.

Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the dimethoxybenzaldehyde isomer was

dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz

spectrometer.

Acquisition Parameters:

¹H NMR: A sufficient number of scans were acquired to obtain a good signal-to-noise ratio,

with a relaxation delay of 1-2 seconds.

¹³C NMR: Proton-decoupled spectra were acquired with a larger number of scans to

compensate for the low natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay) was Fourier transformed, followed by

phase and baseline correction. Chemical shifts were referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid dimethoxybenzaldehyde isomer was finely

ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Alternatively, a thin film was cast from a concentrated solution in a volatile solvent onto a salt

plate (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.

Data Acquisition: A background spectrum of the empty sample compartment or the pure KBr

pellet/salt plate was recorded. The sample was then placed in the beam path, and the

spectrum was acquired over a range of 4000-400 cm⁻¹.

Data Processing: The final spectrum was presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Sample Preparation: A dilute solution of the dimethoxybenzaldehyde isomer (typically 10⁻⁴ to

10⁻⁵ M) was prepared in a UV-grade solvent, such as ethanol or methanol.

Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

Data Acquisition: The spectrum was recorded over a wavelength range of approximately

200-400 nm, using the pure solvent as a reference.

Data Processing: The absorbance spectrum was baseline corrected, and the wavelengths of

maximum absorbance (λmax) were identified.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) at 70 eV was typically used to generate the molecular ion

and fragment ions.

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) mass analyzer.

Data Processing: The resulting mass spectrum, a plot of relative ion abundance versus m/z,

was analyzed to identify the molecular ion and characteristic fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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